molecular formula C16H18ClN3O3 B2628477 5-chloro-2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1448123-56-5

5-chloro-2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2628477
CAS RN: 1448123-56-5
M. Wt: 335.79
InChI Key: MZFYYYJFJZYJMV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has attracted attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural motifs to 5-chloro-2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide have been synthesized and characterized, showcasing the diversity in synthetic chemistry approaches for creating complex molecules. For example, studies on the synthesis of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlight the methodology in crafting compounds with potential biological activities (Idrees et al., 2020). Similarly, research on creating 2-azetidinone derivatives and their antimicrobial screening demonstrates the synthetic capability to produce molecules designed for specific biological targets (Rai et al., 2009).

Biological Activity Studies

The structural features of this compound, such as the chloro and methoxy substituents on the benzamide framework and the integration of a tetrahydro-2H-pyran and pyrazol moiety, are often associated with biological activity. Research on related molecules has shown potential antimicrobial properties. For instance, certain synthesized derivatives have been evaluated for their in vitro antibacterial activity against pathogenic bacteria, indicating the utility of these compounds in antimicrobial studies (Uma et al., 2017).

Applications in Drug Discovery

The structural complexity and versatility of molecules similar to 5-chloro-2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide make them candidates for drug discovery efforts. Studies have explored the synthesis of various heterocyclic compounds that can serve as lead structures in the development of new therapeutic agents (Park et al., 2014). These efforts underscore the potential of such compounds in contributing to the identification and optimization of new drugs.

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-22-15-3-2-11(17)8-14(15)16(21)19-12-9-18-20(10-12)13-4-6-23-7-5-13/h2-3,8-10,13H,4-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFYYYJFJZYJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

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